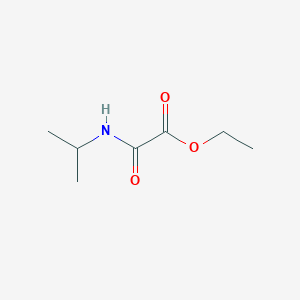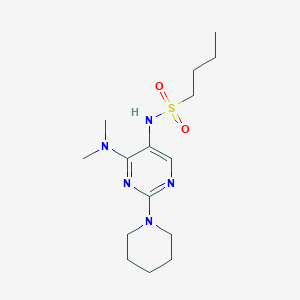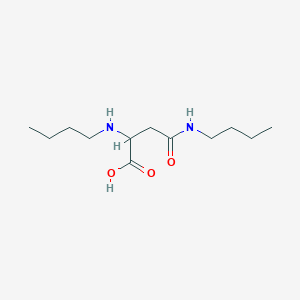
Ethyl (isopropylamino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (isopropylamino)(oxo)acetate, also known as ethyl isopropylacetate, is an organic compound with a molecular formula of C5H11NO2. It is a colorless, volatile liquid with a characteristic odor and is used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, plastics, dyes, and other chemicals. It is also used as a flavoring agent in food, beverages, and perfumes. Ethyl isopropylacetate is a versatile compound that has a wide range of applications and is an important part of the chemical industry.
Scientific Research Applications
Homopolymer Synthesis and Characterization Ethyl (isopropylamino)(oxo)acetate was a part of the monomer N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (DEAE-NIPAM-AM), which was synthesized and polymerized to form homopolymers. These polymers exhibited thermoresponsive behavior, with the lower critical solution temperature (LCST) being adjustable by varying factors such as molecular weight, salt concentration, and pH. Notably, CO2 gas could reversibly adjust the solubility of the homopolymer, offering potential applications in environmentally responsive materials (Jiang et al., 2014).
Applications in Peptide Synthesis The compound (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, related to this compound, was highlighted for its utility in peptide synthesis. This modified Yamaguchi reagent suppressed racemization and was recyclable, proving effective in esterification, thioesterification, amidation, and peptide bond formation. It facilitated the synthesis of oligopeptides, showcasing its potential in the field of peptide chemistry (Chandra et al., 2018).
Environmental Applications this compound and related compounds were involved in the study of degradation kinetics of atrazine, a widely used herbicide. This research provided insights into the degradation process, identifying main degradation products and quantifying the contribution of different pathways. The study emphasized the importance of understanding degradation mechanisms for environmental monitoring and the development of treatment methods for atrazine-contaminated water (Acero et al., 2000).
Mechanism of Action
Target of Action
Ethyl (isopropylamino)(oxo)acetate is used in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a key regulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. By inhibiting GRK2, this compound can potentially modulate these processes, making it a promising candidate for the treatment of conditions such as heart failure .
Mode of Action
This could lead to increased receptor sensitivity and enhanced signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving GPCRs. GPCRs are involved in a wide range of physiological processes, including heart rate regulation, immune response, and sensory perception. By inhibiting GRK2, this compound could potentially enhance the signaling of these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of GRK2. This could lead to enhanced GPCR signaling, potentially resulting in physiological effects such as improved cardiac function in the case of heart failure .
Biochemical Analysis
Biochemical Properties
Ethyl (isopropylamino)(oxo)acetate plays a significant role in biochemical reactions, particularly in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with G-protein-coupled receptor kinase 2, which is involved in the regulation of heart function. The nature of these interactions involves the inhibition of GRK2 activity, which can potentially lead to therapeutic applications in treating heart failure.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to affect the signaling pathways associated with G-protein-coupled receptors, leading to changes in gene expression that can impact cellular metabolism and overall cell function . These effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active site of G-protein-coupled receptor kinase 2, inhibiting its activity . This inhibition results in altered signaling pathways and subsequent changes in gene expression, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GRK2 activity, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound exhibits minimal toxicity and significant therapeutic effects . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of ethyl acetate and ethanol . It interacts with enzymes such as alcohol dehydrogenase and alcohol-O-acetyltransferase, which play crucial roles in these metabolic pathways. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl 2-oxo-2-(propan-2-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIXOAOJUGPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)


![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)


![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)

![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)